molecular formula C14H11ClFNO B5095338 N-(4-chlorophenyl)-4-fluoro-2-methylbenzamide

N-(4-chlorophenyl)-4-fluoro-2-methylbenzamide

Cat. No.: B5095338
M. Wt: 263.69 g/mol
InChI Key: SONFZBWTSWPDNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-4-fluoro-2-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group, a fluoro group, and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-4-fluoro-2-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid, 4-fluoroaniline, and 2-methylbenzoyl chloride.

    Amidation Reaction: The 4-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 4-fluoroaniline in the presence of a base such as triethylamine to form the amide bond.

    Final Product Formation: The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)-4-fluoro-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

    Substitution: The chlorophenyl and fluoro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(4-chlorophenyl)-4-fluoro-2-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and anticancer properties.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.

    Biological Studies: It serves as a probe molecule in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-fluoro-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s signaling cascade.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-2-fluorobenzamide
  • N-(4-chlorophenyl)-4-methylbenzamide
  • N-(4-fluorophenyl)-4-methylbenzamide

Comparison: N-(4-chlorophenyl)-4-fluoro-2-methylbenzamide is unique due to the presence of both a fluoro and a methyl group on the benzamide core, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced binding affinity to specific targets or improved stability under certain conditions.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-fluoro-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO/c1-9-8-11(16)4-7-13(9)14(18)17-12-5-2-10(15)3-6-12/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONFZBWTSWPDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.